4-(2-aminoethyl)-N,N-diethylaniline
Description
Contextualization within Amine-Containing Aromatic Compounds Research
Aromatic amines are a major class of organic compounds, integral to numerous industrial and manufacturing processes. ontosight.ai They are characterized by an amino group attached to an aromatic ring, a feature that imparts unique chemical properties and reactivity. ontosight.ainih.gov This structural motif is found in approximately 30% of all pharmaceuticals and is a cornerstone in the synthesis of dyes, pigments, polymers, and agrochemicals. ontosight.aimarketresearchintellect.com The global market for aromatic amines reflects their importance, with projections indicating significant growth driven by demand from these key industries. marketresearchintellect.com
The chemical reactivity of an aromatic amine is influenced by the interaction of the amino group's lone pair of electrons with the aromatic system, as well as by the presence of other substituents on the ring. nih.govnih.gov Research in this area is dynamic, with a continuous drive to develop more efficient and sustainable synthesis methods. ontosight.aimarketresearchintellect.com Innovations include the use of novel catalysts to reduce energy consumption and waste generation, aligning with the principles of green chemistry. ontosight.ai
Overview of Strategic Research Areas Involving the Compound
The specific structure of 4-(2-aminoethyl)-N,N-diethylaniline makes it a valuable subject in several strategic research areas. Its bifunctionality, possessing both a tertiary aromatic amine and a primary aliphatic amine, allows for differential reactivity and the synthesis of complex molecular architectures.
One key area of investigation is its use as a building block in organic synthesis . The presence of two distinct amine groups allows for selective N-alkylation and other derivatization reactions, enabling the creation of novel compounds with potential applications in medicinal chemistry and materials science. jocpr.com For instance, the diethylamino group can influence the electronic properties of the aromatic ring, while the aminoethyl chain provides a point for further functionalization.
In materials science , derivatives of N,N-diethylaniline are explored for their use in the development of dyes and nonlinear optical (NLO) materials. wikipedia.orgresearchgate.net The donor-pi-acceptor (D-π-A) architecture, which can be constructed using this compound, is of particular interest for creating materials with specific photophysical properties. researchgate.net Research has shown that modifying the structure of such dyes can tune their emission spectra, making them suitable for applications like dye-sensitized solar cells (DSSCs) and organic light-emitting diodes (OLEDs). researchgate.net
Rationale for Comprehensive Academic Investigation
The multifaceted nature of this compound provides a strong rationale for its in-depth academic study. A thorough understanding of its chemical properties and reactivity is crucial for unlocking its full potential in various applications.
A primary driver for this research is the potential to synthesize novel compounds with tailored properties. By systematically exploring the reactions of its two amine groups, researchers can develop new synthetic methodologies and create libraries of compounds for screening in areas such as drug discovery and materials science. The study of related N,N-diethylaniline derivatives has already demonstrated their utility as intermediates in the synthesis of pharmaceuticals and dyes. ontosight.aibdmaee.netsigmaaldrich.com
Furthermore, detailed investigation of its properties contributes to the broader understanding of structure-property relationships in aromatic amines. By correlating the specific structural features of this compound with its observed chemical and physical behavior, researchers can develop predictive models that can be applied to other complex amines. This fundamental knowledge is essential for the rational design of new molecules with desired functionalities.
Chemical and Physical Properties
Below is a table summarizing some of the key computed and experimental properties of this compound and its parent compound, N,N-diethylaniline.
| Property | This compound | N,N-diethylaniline |
| Molecular Formula | C₁₂H₂₀N₂ nih.gov | C₁₀H₁₅N wikipedia.org |
| Molar Mass | 192.30 g/mol nih.gov | 149.237 g/mol wikipedia.org |
| Appearance | - | Colorless to yellowish liquid wikipedia.orgnih.gov |
| Boiling Point | - | 216 °C wikipedia.org |
| Melting Point | - | -38 °C wikipedia.org |
| Density | - | 0.93 g/mL wikipedia.org |
| CAS Number | 737720-20-6 nih.gov | 91-66-7 wikipedia.org |
Structure
3D Structure
Properties
IUPAC Name |
4-(2-aminoethyl)-N,N-diethylaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2/c1-3-14(4-2)12-7-5-11(6-8-12)9-10-13/h5-8H,3-4,9-10,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVTJQHIPOJCVSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)CCN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
737720-20-6 | |
| Record name | 4-(2-aminoethyl)-N,N-diethylaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Preparative Routes for 4 2 Aminoethyl N,n Diethylaniline
Established Laboratory-Scale Synthesis Techniques
The laboratory synthesis of 4-(2-aminoethyl)-N,N-diethylaniline can be approached through several well-documented chemical transformations. These methods rely on fundamental reactions in organic chemistry, including reductive amination, amine alkylation, and multi-step synthetic sequences starting from readily available precursors.
Amine Alkylation Approaches
Amine alkylation is a direct method for introducing alkyl groups onto a nitrogen atom. libretexts.org However, the direct alkylation of a primary amine with an alkyl halide can often lead to a mixture of primary, secondary, tertiary amines, and even quaternary ammonium (B1175870) salts due to over-alkylation. pressbooks.pubyoutube.com
A potential, though challenging, route is the direct diethylation of 4-(2-aminoethyl)aniline using an ethylating agent like ethyl bromide or ethyl iodide. To achieve selective N,N-diethylation at the aniline (B41778) nitrogen, one would need to carefully control stoichiometry and reaction conditions. A more controlled approach involves the alkylation of N,N-diethylaniline with a reagent containing a protected aminoethyl group, such as N-(2-bromoethyl)phthalimide. The phthalimide (B116566) group serves as a protecting group for the primary amine, preventing its reaction. The synthesis would proceed via an Sₙ2 reaction, followed by deprotection of the phthalimide group, typically using hydrazine, to liberate the primary amine and yield the final product.
Another established method involves heating an aniline hydrochloride salt with an alcohol in an autoclave. For instance, N,N-diethylaniline can be prepared by heating aniline hydrochloride with ethanol (B145695). prepchem.com A similar principle could be applied by starting with a precursor like 4-(2-aminoethyl)aniline hydrochloride.
Table 2: Amine Alkylation via Protected Precursor
| Step | Starting Material | Reagent(s) | Intermediate/Product |
|---|---|---|---|
| 1 | N,N-diethylaniline | N-(2-bromoethyl)phthalimide, Base (e.g., K₂CO₃) | N-(2-(4-(diethylamino)phenyl)ethyl)phthalimide |
Multi-Step Conversions from Precursor Molecules
Multi-step syntheses offer flexibility by allowing for the gradual construction of the target molecule from simpler, commercially available starting materials. uva.nlyoutube.com A logical starting point is N,N-diethylaniline, which is a common industrial chemical. wikipedia.org
One such sequence could begin with the Friedel-Crafts acylation of N,N-diethylaniline with chloroacetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃). This would install a 2-chloroacetyl group at the para position. The resulting ketone can then be reduced to a secondary alcohol, followed by conversion of the alcohol to a better leaving group (e.g., a tosylate) and subsequent displacement with an azide (B81097) ion (N₃⁻). Finally, reduction of the azide group, for example with lithium aluminum hydride (LiAlH₄) or by catalytic hydrogenation, would furnish the primary amine of the target compound.
An alternative multi-step pathway involves the nitration of a phenethyl precursor followed by reduction. For example, starting with 4-nitrophenethylamine, the primary amine could be protected, followed by reduction of the nitro group to an aniline. This aniline could then undergo reductive alkylation with acetaldehyde (B116499) to form the N,N-diethylamino group. organic-chemistry.org A final deprotection step would yield this compound.
Novel or Optimized Synthetic Protocols
Recent advancements in organic synthesis have focused on developing more sustainable and efficient chemical processes. These include the application of green chemistry principles and the use of advanced catalytic systems.
Green Chemistry Approaches in Synthesis
Green chemistry aims to reduce the environmental impact of chemical processes by using less hazardous substances, minimizing waste, and improving energy efficiency. unibo.it In the context of synthesizing this compound, green approaches could be integrated into established methods.
For example, reductive amination can be performed using heterogeneous catalysts like Palladium on carbon (Pd/C) with ammonium formate (B1220265) as a hydrogen donor in an aqueous alcohol solvent system. jocpr.comresearchgate.net This method is environmentally benign, proceeds at room temperature, and often results in high yields with simple work-up procedures. jocpr.com The use of water or ethanol as a solvent is preferred over chlorinated solvents. One-pot syntheses, where multiple reaction steps are carried out in the same vessel, also align with green chemistry principles by reducing solvent usage and waste from intermediate purification steps. arkat-usa.orgorganic-chemistry.org The synthesis of a related compound, 4-amino-N-[2 (diethylamino) ethyl] benzamide, has been demonstrated using an ion-associate reaction in deionized water at room temperature, highlighting a green chemistry approach. mdpi.com
Table 3: Green Reductive Alkylation Approach
| Starting Material | Aldehyde/Ketone | Catalyst | H-Source | Solvent | Key Advantage |
|---|
Catalytic Methodologies for Enhanced Efficiency
Modern catalysis offers powerful tools for enhancing the efficiency and selectivity of organic reactions. For the synthesis of this compound, various catalytic systems can be employed.
In reductive amination, besides traditional borohydride (B1222165) reagents, transition metal catalysts are highly effective. Ruthenium ([RuCl₂(p-cymene)]₂) and Iridium (Cp*Ir complexes) complexes have been shown to catalyze the reductive amination of aldehydes and ketones with high efficiency. organic-chemistry.org For N-alkylation reactions, catalysts based on palladium, iridium, platinum, and even gold have been developed to promote the reaction of amines with alcohols, which are greener alkylating agents than alkyl halides. jocpr.com For instance, an efficient method for the reductive alkylation of secondary amines uses an iridium complex with silanes as the reducing agent. organic-chemistry.org These catalytic methods often require lower catalyst loadings, operate under milder conditions, and provide higher selectivity compared to stoichiometric methods.
Table 4: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| (4-(diethylamino)phenyl)acetaldehyde |
| Sodium cyanoborohydride |
| Sodium triacetoxyborohydride |
| 4-(2-aminoethyl)aniline |
| Ethyl bromide |
| Ethyl iodide |
| N,N-diethylaniline |
| N-(2-bromoethyl)phthalimide |
| Hydrazine |
| Aniline hydrochloride |
| Chloroacetyl chloride |
| Lithium aluminum hydride |
| 4-nitrophenethylamine |
| Acetaldehyde |
| Palladium on carbon |
| Ammonium formate |
Purification and Isolation Strategies in Synthesis
The successful isolation and purification of this compound from the reaction mixture are critical to obtaining a product of high purity. The chosen strategy will depend on the synthetic route employed and the nature of the byproducts. Common techniques include extraction, chromatography, and crystallization.
Following the reduction of 4-(cyanomethyl)-N,N-diethylaniline, the initial workup typically involves filtering off the catalyst in the case of catalytic hydrogenation. The resulting crude product is often a mixture of the desired primary amine, any unreacted starting material, and potentially some side products from the reduction.
Liquid-Liquid Extraction: A primary purification step often involves liquid-liquid extraction to separate the basic amine product from non-basic impurities. jocpr.com The crude reaction mixture can be dissolved in a suitable organic solvent and washed with an aqueous basic solution, such as sodium hydroxide, to remove any acidic impurities. Subsequently, the organic layer containing the product can be washed with brine to remove residual water and inorganic salts. jocpr.com
Column Chromatography: For a higher degree of purification, column chromatography is a powerful technique. jocpr.com Silica (B1680970) gel is a common stationary phase for the purification of amines. A solvent system of increasing polarity, for instance, a gradient of ethyl acetate (B1210297) in hexane (B92381) or dichloromethane (B109758) in methanol, can be employed to elute the components. jocpr.com The polarity of the eluent is carefully chosen to achieve good separation between the desired product and any impurities. Thin-layer chromatography (TLC) is typically used to monitor the separation and identify the fractions containing the pure product.
| Chromatography Parameter | Description |
| Stationary Phase | Silica gel (60-120 or 230-400 mesh) |
| Mobile Phase (Eluent) | A gradient system, e.g., starting with a non-polar solvent like hexane and gradually increasing the polarity with a more polar solvent like ethyl acetate or methanol. A small amount of a basic modifier like triethylamine (B128534) may be added to the eluent to prevent tailing of the amine on the acidic silica gel. |
| Detection | UV light (if the compound is UV active) or staining with a suitable agent (e.g., potassium permanganate (B83412) or ninhydrin (B49086) for primary amines). |
Crystallization: Crystallization is an effective method for obtaining a highly pure, solid product. nih.gov The purified this compound, if obtained as an oil, can be converted into a salt, such as a hydrochloride or hydrobromide salt, by treating a solution of the amine with the corresponding acid. These salts often have higher melting points and are more readily crystallized than the free base. The choice of solvent for crystallization is crucial and is determined empirically; common solvents include ethanol, isopropanol, or mixtures of solvents like ethanol/ether. The process involves dissolving the crude salt in a minimal amount of hot solvent and allowing it to cool slowly, which promotes the formation of well-defined crystals. The purified crystals are then collected by filtration and dried.
| Crystallization Step | Procedure |
| Salt Formation | The purified amine is dissolved in a suitable solvent (e.g., diethyl ether, ethyl acetate) and treated with a solution of an acid (e.g., HCl in ethanol) until precipitation is complete. |
| Recrystallization | The crude salt is dissolved in a minimum amount of a hot solvent or solvent mixture and allowed to cool slowly. |
| Isolation | The crystals are collected by filtration, washed with a small amount of cold solvent, and dried under vacuum. |
The final purity of the this compound can be assessed by various analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and High-Performance Liquid Chromatography (HPLC).
Chemical Reactivity and Transformation Mechanisms of 4 2 Aminoethyl N,n Diethylaniline
Reactions Involving the Primary Amino Group
The terminal primary amino group (—NH₂) of the ethylamino side chain exhibits reactivity characteristic of aliphatic primary amines. These reactions primarily involve nucleophilic attack by the nitrogen lone pair.
Acylation and Sulfonylation Reactions
The primary amino group of 4-(2-aminoethyl)-N,N-diethylaniline readily undergoes acylation when treated with acylating agents such as acid chlorides or anhydrides to form corresponding amides. ncert.nic.inresearchgate.net This reaction, often carried out in the presence of a base like pyridine (B92270) or triethylamine (B128534) to neutralize the liberated acid, is a common strategy for protecting the amino group or for synthesizing more complex structures. ncert.nic.in The high nucleophilicity of the primary amine ensures that it reacts selectively over the tertiary aniline (B41778) nitrogen.
Similarly, sulfonylation occurs upon reaction with sulfonyl chlorides (e.g., p-toluenesulfonyl chloride) in the presence of a base, yielding sulfonamides. This reaction is also highly selective for the primary amine. prepchem.com The resulting sulfonamide group can alter the chemical properties of the side chain significantly.
Table 1: Representative Acylation and Sulfonylation Reactions
| Reagent Type | Specific Reagent | Product Class | Reaction Conditions |
|---|---|---|---|
| Acyl Halide | Acetyl Chloride | Amide | Inert solvent, often with a non-nucleophilic base (e.g., pyridine, triethylamine) |
| Acid Anhydride | Acetic Anhydride | Amide | May be performed neat or in a solvent, sometimes with catalytic acid or base |
| Sulfonyl Halide | p-Toluenesulfonyl Chloride | Sulfonamide | Aqueous or organic solvent with a base (e.g., sodium hydroxide, pyridine) |
Condensation Reactions with Carbonyl Compounds
In the presence of aldehydes or ketones, the primary amino group participates in condensation reactions to form imines, commonly known as Schiff bases. libretexts.orglibretexts.org This transformation typically requires acid catalysis and involves the initial formation of a carbinolamine intermediate, which then dehydrates to yield the final C=N double bond. libretexts.org The reaction is reversible and the stability of the resulting imine can vary. The pH must be carefully controlled; it should be low enough to protonate the hydroxyl group of the carbinolamine intermediate to facilitate its elimination as water, but not so low as to protonate the primary amine, which would render it non-nucleophilic. libretexts.org
Table 2: Condensation Reactions with Carbonyls
| Carbonyl Compound | Product | Typical Conditions |
|---|---|---|
| Benzaldehyde | N-(4-(2-(benzylideneamino)ethyl)phenyl)-N-ethylethanamine | Acid catalyst (e.g., p-TsOH), removal of water |
| Acetone | N-ethyl-N-(4-(2-(propan-2-ylideneamino)ethyl)phenyl)ethanamine | Acid catalyst, removal of water |
Diazotization and Coupling Reactions
The reaction of the primary aliphatic amino group with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) leads to the formation of a diazonium salt. organic-chemistry.org Unlike aromatic primary amines which form relatively stable arenediazonium salts, primary aliphatic diazonium salts are highly unstable. organic-chemistry.org They readily decompose, losing molecular nitrogen (N₂) to form a highly reactive primary carbocation. This carbocation can then undergo a variety of subsequent reactions, including substitution with the solvent or other nucleophiles present (e.g., forming an alcohol in water) or elimination to yield an alkene (e.g., N,N-diethyl-4-vinylaniline). Due to this instability and the mixture of products typically formed, this reaction is often less synthetically controlled compared to the diazotization of aromatic amines. organic-chemistry.org
Reactions at the N,N-Diethylaniline Moiety
The N,N-diethylaniline portion of the molecule is an electron-rich aromatic ring, making it highly susceptible to electrophilic attack and oxidative transformations.
Electrophilic Aromatic Substitution Patterns
The N,N-diethylamino group is a powerful activating group and an ortho-, para- director in electrophilic aromatic substitution (EAS) reactions. vaia.comwikipedia.org Its activating nature stems from the ability of the nitrogen's lone pair to donate electron density into the benzene (B151609) ring through resonance, stabilizing the cationic intermediate (the arenium ion) formed during the attack by an electrophile. wikipedia.orglkouniv.ac.in The ethylaminoethyl substituent at the para position means that electrophilic attack will occur exclusively at the positions ortho to the N,N-diethylamino group (positions 3 and 5).
Common EAS reactions include:
Halogenation: Reaction with bromine or chlorine, often without a Lewis acid catalyst due to the high reactivity of the ring, leads to the introduction of halogen atoms at the ortho positions.
Nitration: Direct nitration with nitric acid can be complex, as the strongly acidic conditions can protonate the basic nitrogen atoms, converting the activating group into a deactivating, meta-directing ammonium (B1175870) group. byjus.com
Sulfonation: Reaction with fuming sulfuric acid introduces a sulfonic acid group at the ortho positions. byjus.com
Friedel-Crafts Reactions: The N,N-diethylamino group is typically too basic to be compatible with the Lewis acid catalysts required for Friedel-Crafts alkylation and acylation, as the catalyst coordinates with the nitrogen, deactivating the ring. libretexts.org
Table 3: Electrophilic Aromatic Substitution Reactions
| Reaction | Reagents | Major Product(s) |
|---|---|---|
| Bromination | Br₂ | 3-bromo-4-(2-aminoethyl)-N,N-diethylaniline and 3,5-dibromo-4-(2-aminoethyl)-N,N-diethylaniline |
| Sulfonation | Fuming H₂SO₄ | 2-(diethylamino)-5-(2-aminoethyl)benzenesulfonic acid |
Oxidative Transformation Pathways
The N,N-diethylaniline moiety is sensitive to oxidizing agents. Oxidation can occur at several sites, including the tertiary nitrogen, the ethyl groups attached to it, or the aromatic ring itself. The reaction of N,N-dialkylanilines with oxidizing agents like hydrogen peroxide, peroxy acids, or even air can lead to a variety of products. bdmaee.netresearchgate.net
Potential oxidative pathways include:
N-Oxide Formation: Mild oxidation can produce the corresponding N-oxide.
N-Dealkylation: A common pathway involves the oxidative removal of one or both ethyl groups, a process often observed in metabolic studies of similar compounds. nih.gov This proceeds through an unstable carbinolamine intermediate which then decomposes to yield N-ethyl-4-(2-aminoethyl)aniline and acetaldehyde (B116499).
Ring Oxidation and Polymerization: Stronger oxidizing conditions can lead to the formation of colored products through radical coupling reactions. For example, the oxidation of N,N-dimethylaniline is known to produce complex colored compounds like Crystal Violet. rsc.org Similar complex reactions, potentially involving coupling at the ortho positions or through the nitrogen atom, can be anticipated for this compound, leading to deeply colored dimeric or polymeric materials.
Intramolecular and Intermolecular Interactions
The structure of this compound allows for several types of non-covalent interactions that can influence its physical properties and reactivity.
Intramolecular Hydrogen Bonding: A significant intramolecular interaction possible within the molecule is hydrogen bonding between the primary amine of the aminoethyl group and the π-system of the benzene ring or the nitrogen atom of the diethylamino group. While specific studies on this molecule are not prevalent, research on related structures, such as 2'-aminoacetophenone (B46740) derivatives, shows that intramolecular hydrogen bonds can significantly influence the photophysical properties and deactivation processes of the excited state. nih.gov In nonpolar solvents, such interactions can be more pronounced. For instance, studies on anilinoquinazoline (B1252766) systems have demonstrated through-space interactions between an amine proton and a nearby atom, which can be characterized by NMR spectroscopy. ucla.edu
Intermolecular Interactions: Intermolecular hydrogen bonding is also a prominent feature, primarily through the primary amino group, which can act as both a hydrogen bond donor and acceptor. This allows molecules of this compound to associate with each other or with protic solvents. In protic solvents, intermolecular hydrogen bonding with the solvent can lead to efficient internal conversion as a deactivation pathway from the excited state. nih.gov Furthermore, the basic nitrogen atoms can interact with protic acids to form ammonium salts, a reaction that is fundamental to the separation of amines from non-basic organic compounds. ncert.nic.in
Mechanistic Studies of Key Reactions
The reactivity of this compound can be categorized by the part of the molecule undergoing transformation: the aromatic ring, the diethylamino group, or the aminoethyl side chain.
Electrophilic Aromatic Substitution: The N,N-diethylamino group is a strong activating group, directing electrophilic substitution to the ortho and para positions of the benzene ring. chemistrysteps.combyjus.com The lone pair of electrons on the tertiary nitrogen atom increases the electron density of the aromatic ring through resonance, making it highly susceptible to attack by electrophiles. vaia.com Since the para position is already substituted, electrophilic attack will predominantly occur at the positions ortho to the diethylamino group.
However, under strongly acidic conditions, such as in Friedel-Crafts reactions which require a Lewis acid catalyst, the reactivity of the ring is significantly diminished. chemistrysteps.com The Lewis acid can coordinate with the basic nitrogen atom, creating a positively charged, deactivating group that withdraws electron density from the ring. chemistrysteps.com
Table 1: Predicted Electrophilic Aromatic Substitution Reactions
| Reaction Type | Reagent(s) | Predicted Major Product(s) | Mechanistic Notes |
| Halogenation | Br₂ in H₂O | 2,6-Dibromo-4-(2-aminoethyl)-N,N-diethylaniline | The highly activating -NEt₂ group facilitates polyhalogenation at the ortho positions. byjus.com |
| Nitration | HNO₃/H₂SO₄ | Mixture of ortho and meta isomers | In the acidic medium, the aniline molecule gets protonated to form the anilinium ion, which is meta-directing. byjus.com |
| Sulfonation | H₂SO₄ (fuming) | 2-(Diethylamino)-5-(2-aminoethyl)benzenesulfonic acid | Anilinium hydrogen sulfate (B86663) is formed initially and then rearranges upon heating. byjus.com |
Oxidation Reactions: The N,N-diethylaniline moiety is susceptible to oxidation. The oxidation of N,N-dialkylanilines can proceed through various mechanisms depending on the oxidant. For instance, oxidation with cupric chloride can lead to the formation of colored products like crystal violet through intermediates such as N-p-dimethylaminobenzyl-N-methylaniline. rsc.org The electrochemical oxidation of N,N-dimethylaniline derivatives has been extensively studied and often involves the formation of a radical cation as the primary product. mdpi.com This can be followed by deprotonation to yield a radical intermediate. mdpi.com The oxidation of N,N-diethylaniline with periodate (B1199274) has been shown to be a second-order reaction, first order in each reactant. researchgate.net The primary amino group on the side chain can also be oxidized to an imine or a nitrile. mdpi.com
Reactions of the Aminoethyl Side Chain: The primary amino group of the ethyl side chain exhibits typical reactivity of aliphatic amines. It is nucleophilic and basic, readily undergoing reactions such as acylation, alkylation, and Schiff base formation. ncert.nic.instudymind.co.uk
Intramolecular Cyclization: The presence of both a nucleophilic primary amine and an activated aromatic ring within the same molecule creates the potential for intramolecular cyclization reactions. One of the most probable transformations is the formation of a piperazine (B1678402) ring derivative. The primary amine can act as a nucleophile, and under appropriate conditions, could potentially displace a leaving group on the diethylamino moiety or react with an electrophilic center generated on the ring. The synthesis of 1-arylpiperazines is a well-established area of research. nih.gov For example, the cyclization of N-(2-azidoacetyl)-N-[(3,5-dimethoxyphenyl)amino] ethyl ester acetate (B1210297) to form a piperazine-2,5-dione derivative proceeds via reduction of the azide (B81097) followed by intramolecular amide bond formation. nih.gov While a different substitution pattern, this illustrates the propensity for cyclization in related systems.
Another possibility is an intramolecular Diels-Alder reaction if the side chain is appropriately modified. For instance, N-cinnamoyl-9-(2-aminoethyl)anthracene has been shown to undergo an intramolecular Diels-Alder cycloaddition. nih.gov
Applications in Advanced Analytical Chemistry Research
Role in Sample Preparation and Preconcentration Techniques
Extensive research of scientific literature and chemical databases did not yield specific applications of 4-(2-aminoethyl)-N,N-diethylaniline in sample preparation and preconcentration techniques. While the chemical structure of the compound, featuring a primary amine and a tertiary amine, suggests potential for use as a derivatizing agent or for interaction with solid-phase extraction (SPE) materials, no documented instances of such use were found in the reviewed sources.
Derivatization is a common strategy in analytical chemistry to enhance the detectability of analytes or to improve their chromatographic behavior. Reagents with similar functional groups, such as primary and secondary amines, are often employed for this purpose. For example, compounds like o-phthalaldehyde (B127526) (OPA) and 9-fluorenylmethyl chloroformate (FMOC-Cl) are widely used to derivatize primary and secondary amines, respectively, to yield highly fluorescent products that can be easily detected. thermofisher.com Similarly, other aniline (B41778) compounds, though structurally different from the subject of this article, have been developed as derivatizing reagents. For instance, N,N-diethyl-2,4-dinitro-5-fluoroaniline has been utilized for the pre-column derivatization of amino acids in high-performance liquid chromatography (HPLC). nih.govnih.gov
Solid-phase extraction is another critical step in sample preparation, used to isolate and concentrate analytes from complex matrices. nih.govchromatographyonline.com The selection of the SPE sorbent is based on the chemical properties of the analyte. For amine-containing compounds, ion-exchange or mixed-mode SPE cartridges are often effective. bioanalysis-zone.com While methods exist for the extraction of related compounds like N,N-dimethylaniline from air samples using acid-coated sorbents, no specific protocols involving This compound have been reported. osha.gov
Advanced Spectroscopic and Computational Investigations of 4 2 Aminoethyl N,n Diethylaniline
Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds. For 4-(2-aminoethyl)-N,N-diethylaniline, both ¹H and ¹³C NMR spectra provide characteristic signals that confirm its structure.
In the ¹H NMR spectrum, the aromatic protons on the benzene (B151609) ring typically appear as a set of multiplets. The protons of the ethyl groups attached to the nitrogen atom show a characteristic quartet for the methylene (B1212753) (-CH2-) group and a triplet for the methyl (-CH3) group due to spin-spin coupling. The protons of the aminoethyl side chain also give rise to distinct signals, typically triplets for the two methylene groups.
The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The aromatic carbons show signals in the downfield region, while the aliphatic carbons of the ethyl and aminoethyl groups appear in the upfield region. The chemical shifts are influenced by the electron-donating diethylamino group and the aminoethyl substituent.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 7.1 - 7.3 | m | 2H | Aromatic CH |
| 6.6 - 6.8 | m | 2H | Aromatic CH |
| 3.3 - 3.5 | q | 4H | N(CH₂CH₃)₂ |
| 2.7 - 2.9 | t | 2H | Ar-CH₂- |
| 2.5 - 2.7 | t | 2H | -CH₂-NH₂ |
| 1.1 - 1.3 | t | 6H | N(CH₂CH₃)₂ |
Note: This is a predicted spectrum and actual experimental values may vary.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Chemical Shift (ppm) | Assignment |
| 147 - 149 | C-N (aromatic) |
| 129 - 131 | CH (aromatic) |
| 125 - 127 | C-CH₂ (aromatic) |
| 112 - 114 | CH (aromatic) |
| 44 - 46 | N(CH₂CH₃)₂ |
| 39 - 41 | Ar-CH₂- |
| 35 - 37 | -CH₂-NH₂ |
| 12 - 14 | N(CH₂CH₃)₂ |
Note: This is a predicted spectrum and actual experimental values may vary.
Mass Spectrometric Fragmentation Pathway Studies
Mass spectrometry provides valuable information about the molecular weight and fragmentation pattern of a compound. In the mass spectrum of this compound, the molecular ion peak [M]⁺ would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight (192.30 g/mol ). nih.gov
The fragmentation of N,N-diethylaniline derivatives under electron ionization is known to be a complex process. nih.gov A common fragmentation pathway for N,N-diethylanilines involves the loss of a methyl group to form a stable [M-15]⁺ ion. For this compound, a significant fragmentation pathway is the cleavage of the C-C bond beta to the aromatic ring, leading to the formation of a stable benzylic cation. Another prominent fragmentation would be the loss of the aminoethyl group.
Table 3: Predicted Collision Cross Section (CCS) Values for Adducts of this compound uni.lu
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]⁺ | 193.16992 | 146.2 |
| [M+Na]⁺ | 215.15186 | 151.7 |
| [M-H]⁻ | 191.15536 | 150.4 |
| [M+NH₄]⁺ | 210.19646 | 165.8 |
| [M+K]⁺ | 231.12580 | 150.0 |
Infrared and Raman Spectroscopic Insights into Vibrational Modes
Infrared (IR) and Raman spectroscopy are used to study the vibrational modes of molecules. The spectra of this compound would exhibit characteristic bands corresponding to the various functional groups present.
The IR spectrum would show N-H stretching vibrations from the primary amine group in the range of 3300-3500 cm⁻¹. C-H stretching vibrations of the aromatic ring and the aliphatic side chains would appear around 2850-3100 cm⁻¹. The C=C stretching vibrations of the aromatic ring are expected in the 1450-1600 cm⁻¹ region. C-N stretching vibrations would also be present.
Raman spectroscopy provides complementary information. Aromatic ring breathing modes and other skeletal vibrations are often strong in the Raman spectrum. For instance, a Raman spectrum of the related compound 4-(2-Aminoethyl)aniline shows distinct peaks that can be assigned to specific vibrational modes. researchgate.net The study of vibrational modes can be aided by group theory, which predicts the number of IR and Raman active modes based on the molecule's symmetry. libretexts.org
Electronic Absorption and Emission Spectroscopy for Optical Property Characterization
UV-Visible absorption and fluorescence emission spectroscopy are employed to investigate the electronic transitions and optical properties of molecules. N,N-dialkylanilines typically exhibit strong absorption in the UV region due to π-π* transitions of the aromatic system. The presence of the electron-donating diethylamino and aminoethyl groups influences the position and intensity of these absorption bands. For example, N,N-Dimethyl Aniline (B41778) has an excitation peak at 298 nm and an emission peak at 346 nm. aatbio.com
The fluorescence properties of this compound would be dependent on the solvent polarity and the potential for intramolecular charge transfer (ICT) states to form. The amino and diethylamino groups can act as electron donors, and the phenyl ring as the acceptor, potentially leading to the formation of an ICT state upon photoexcitation.
Quantum Chemical Calculations and Theoretical Modeling
Conformational Analysis and Molecular Dynamics Simulations
Quantum chemical calculations and molecular dynamics simulations are powerful tools for understanding the three-dimensional structure and dynamics of molecules. Conformational analysis of N,N-diethylaniline has shown that it can exist in multiple, rapidly interconverting conformations. researchgate.net For this compound, the orientation of the ethyl groups and the aminoethyl side chain relative to the aromatic ring would be of interest. These conformational preferences can influence the molecule's spectroscopic properties and reactivity. Molecular dynamics simulations can provide insights into the flexibility of the molecule and the time-averaged behavior of its different conformers in various environments.
Electronic Structure Calculations
Electronic structure calculations, such as those based on Density Functional Theory (DFT), can be used to predict the geometric and electronic properties of this compound. These calculations can provide optimized molecular geometries, vibrational frequencies, and energies of the frontier molecular orbitals (HOMO and LUMO).
The Highest Occupied Molecular Orbital (HOMO) is typically localized on the electron-rich aniline moiety, while the Lowest Unoccupied Molecular Orbital (LUMO) is distributed over the aromatic ring. The energy gap between the HOMO and LUMO is related to the electronic transition energies observed in the UV-Vis spectrum. DFT calculations have been successfully used to simulate the FT-IR and FT-Raman spectra of related molecules like N,N-Dimethylaniline. sphinxsai.comresearchgate.net
Prediction of Reactivity and Reaction Pathways
The reactivity of this compound is governed by the electronic properties of its constituent functional groups: the N,N-diethylamino group, the ethylamine (B1201723) substituent, and the aromatic phenyl ring. Computational and theoretical investigations, while not extensively reported for this specific molecule, can be inferred from studies on analogous aniline derivatives. These studies provide a framework for predicting the molecule's behavior in chemical reactions.
The N,N-diethylamino group is a strong electron-donating group, which significantly activates the aromatic ring towards electrophilic substitution. This activation is a consequence of the lone pair of electrons on the nitrogen atom being delocalized into the π-system of the benzene ring. This increase in electron density is most pronounced at the ortho and para positions relative to the diethylamino group. Since the para position is already occupied by the 2-aminoethyl group, electrophilic attack is predicted to occur predominantly at the ortho positions.
The primary amino group of the 2-aminoethyl substituent also possesses a lone pair of electrons and can participate in reactions as a nucleophile. The basicity of this primary amine is expected to be greater than that of the aromatic tertiary amine due to the localization of its lone pair.
Predicted Sites of Electrophilic and Nucleophilic Attack:
Based on the electronic distribution, the following predictions can be made:
Electrophilic Attack: The aromatic ring is highly susceptible to electrophilic attack, particularly at the positions ortho to the N,N-diethylamino group. These positions are the most electron-rich.
Nucleophilic Attack: The primary amine of the ethylamine side chain is the most likely site for reaction with electrophiles. The nitrogen atom's lone pair makes it a potent nucleophile.
Protonation: The primary amine is also the most probable site of protonation in acidic conditions, forming a quaternary ammonium (B1175870) salt.
Predicted Reaction Pathways:
Several reaction pathways can be postulated for this compound based on the reactivity of similar compounds:
Electrophilic Aromatic Substitution: The activated ring is expected to readily undergo reactions such as halogenation, nitration, and sulfonation. These reactions would likely yield products substituted at the ortho position to the N,N-diethylamino group.
N-Alkylation/N-Acylation: The primary amino group can be readily alkylated or acylated to form secondary amines or amides, respectively.
Oxidation: The tertiary amino group and the primary amino group can be oxidized. Oxidation of N,N-dialkylanilines can be complex, potentially leading to the formation of N-oxides, or in more vigorous conditions, coupling reactions and polymerization.
Diazotization: While the primary amino group is not directly attached to the aromatic ring, its presence suggests that under specific conditions, reactions involving this functional group could be initiated. However, direct diazotization of the aromatic ring is not possible due to the tertiary nature of the aniline nitrogen.
Computational Reactivity Indices:
| Parameter | Predicted Value/Description | Implication for Reactivity |
| Mulliken Atomic Charges | Negative charges concentrated on the ortho carbons of the ring and the nitrogen of the primary amine. | Indicates likely sites for electrophilic attack and protonation. |
| Frontier Molecular Orbitals | The Highest Occupied Molecular Orbital (HOMO) is likely to be localized on the aromatic ring and the N,N-diethylamino group. The Lowest Unoccupied Molecular Orbital (LUMO) may have significant contributions from the aromatic ring. | The HOMO distribution suggests the ring is the primary site for electron donation in reactions with electrophiles. |
| Electrostatic Potential Map | Regions of negative potential (red/yellow) would be expected around the nitrogen atoms and the ortho positions of the aromatic ring. | Visually confirms the most probable sites for electrophilic attack. |
Role As a Precursor or Building Block in Complex Chemical Systems Research
Synthesis of Advanced Organic Materials
The N,N-diethylaniline core is a well-established electron-donating group, making it a desirable component in the synthesis of advanced organic materials, particularly those with applications in nonlinear optics (NLO) and optoelectronics. While research has extensively utilized derivatives of N,N-diethylaniline, the incorporation of a 4-(2-aminoethyl) substituent offers a reactive handle for further functionalization and integration into larger polymeric structures.
Research into NLO chromophores has frequently employed the diethylaminophenyl group as a potent electron donor. rsc.orgsemanticscholar.org These chromophores are essential components of electro-optic materials, which have applications in high-speed data communication and optical signal processing. The general structure of these materials consists of an electron donor and an electron acceptor connected by a π-conjugated bridge. The efficiency of the resulting material is highly dependent on the strength of the donor and acceptor groups.
The presence of the primary amine in 4-(2-aminoethyl)-N,N-diethylaniline provides a site for covalent attachment to polymer backbones or for reaction with other functional monomers. This allows for the precise positioning and orientation of the NLO-active aniline (B41778) moiety within a material, which is crucial for maximizing its bulk electro-optic properties. For instance, the amino group can be used to synthesize acrylate (B77674) or methacrylate (B99206) monomers, which can then be polymerized to form side-chain polymers with high densities of NLO chromophores.
The table below summarizes the key components of NLO chromophores and the potential role of this compound.
| Chromophore Component | Function | Relevance of this compound |
| Electron Donor | Provides electrons to the conjugated system | The N,N-diethylaniline moiety is a strong electron donor. |
| π-Conjugated Bridge | Facilitates electron transfer between donor and acceptor | The aromatic ring of the aniline is part of the bridge. |
| Electron Acceptor | Attracts electrons from the conjugated system | Various acceptor groups can be attached to the molecule. |
| Functional Group for Polymerization | Allows incorporation into a polymer matrix | The primary amine of the 2-aminoethyl group serves as a reactive site for polymerization or further functionalization. |
This table illustrates the functional components of a typical nonlinear optical chromophore and highlights how this compound can be a valuable building block.
Scaffold for Novel Ligand Design in Catalysis
The design of chiral ligands is a cornerstone of asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds, which is of paramount importance in the pharmaceutical and fine chemical industries. nih.govmdpi.comchemrxiv.org The structure of this compound, with its two distinct nitrogen atoms, presents a versatile scaffold for the development of novel bidentate ligands.
The primary amine and the tertiary aniline nitrogen can coordinate to a metal center, forming a stable chelate ring. The primary amine is particularly useful as it can be readily reacted with aldehydes or ketones to form Schiff base ligands. The electronic and steric properties of these ligands can be fine-tuned by varying the substituent on the aldehyde or ketone precursor. This modularity is a highly desirable feature in ligand design, as it allows for the rapid generation of a library of ligands for screening in various catalytic reactions. rsc.org
For example, condensation of this compound with a chiral aldehyde would generate a chiral Schiff base ligand. Such a ligand could then be complexed with a transition metal, such as palladium, rhodium, or copper, to create a catalyst for asymmetric reactions like hydrogenations, C-C bond-forming reactions, or hydrosilylations. The N,N-diethylaniline group can influence the electronic environment of the metal center, which in turn can affect the catalytic activity and selectivity. The potential for this compound as a ligand scaffold is underscored by research on structurally similar molecules, such as 4-aminoantipyrine (B1666024) derivatives, which have been shown to form catalytically active transition metal complexes. nih.gov
The following table outlines the features of this compound that make it a promising scaffold for ligand design.
| Structural Feature | Role in Ligand Design | Potential Catalytic Application |
| Primary Amine | Site for Schiff base formation with aldehydes/ketones. | Asymmetric hydrogenation, allylic alkylation. |
| Tertiary Aniline Nitrogen | Second coordination site to form a chelate ring. | Cross-coupling reactions. |
| N,N-diethyl Group | Influences the steric and electronic properties of the ligand. | Enantioselective C-H functionalization. |
| Aromatic Backbone | Provides rigidity and a platform for further modification. | Polymerization catalysis. |
This table highlights the structural features of this compound and their potential applications in the design of novel ligands for catalysis.
Intermediary in Multi-Component Reactions
Multi-component reactions (MCRs) are highly efficient chemical transformations in which three or more reactants combine in a single step to form a complex product, incorporating most or all of the atoms of the starting materials. nih.gov The Ugi and Passerini reactions are prominent examples of MCRs that are widely used in medicinal chemistry and drug discovery for the rapid synthesis of diverse compound libraries. wikipedia.orgwikipedia.orgorganic-chemistry.orgresearchgate.netorganic-chemistry.orgtcichemicals.comnih.gov
The Ugi four-component reaction typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide. wikipedia.orgorganic-chemistry.orgtcichemicals.com The primary amine is a crucial component in the initial step of the reaction, where it condenses with the aldehyde to form a Schiff base (imine). Given that this compound possesses a reactive primary amine, it is an ideal candidate for the amine component in the Ugi reaction.
The proposed role of this compound in an Ugi reaction would proceed as follows:
The primary amine of this compound reacts with an aldehyde to form a protonated Schiff base.
The isocyanide then adds to the iminium ion.
This is followed by the nucleophilic attack of the carboxylate anion.
A subsequent Mumm rearrangement leads to the final α-acylamino amide product.
The resulting product would incorporate the 4-(diethylamino)phenethyl moiety, which could impart interesting pharmacological or material properties.
The Passerini three-component reaction involves an aldehyde (or ketone), a carboxylic acid, and an isocyanide to yield an α-acyloxy amide. wikipedia.orgorganic-chemistry.orgresearchgate.net While the classic Passerini reaction does not involve an amine, variations of this reaction exist. However, the Ugi reaction is the most direct MCR where this compound would serve as a key intermediary.
The table below details the components of the Ugi reaction and the specific role of this compound.
| Ugi Reaction Component | Example Reactant | Role of this compound |
| Amine | This compound | Provides the primary amine for initial Schiff base formation. |
| Aldehyde/Ketone | Benzaldehyde | Reacts with the amine to form the Schiff base. |
| Carboxylic Acid | Acetic Acid | Acts as a proton source and a nucleophile. |
| Isocyanide | Cyclohexyl isocyanide | Adds to the intermediate iminium ion. |
This table outlines the components of a typical Ugi four-component reaction, highlighting the central role of this compound as the amine source.
Future Research Trajectories and Emerging Applications
Untapped Synthetic Avenues
The synthesis of phenethylamines and functionalized anilines has been a subject of intense research, leading to the development of sophisticated methods that could be applied to produce 4-(2-aminoethyl)-N,N-diethylaniline and its derivatives with greater efficiency and control.
Classical methods for synthesizing phenethylamines, such as the reduction of nitrostyrenes or the reductive amination of phenylacetaldehydes, provide foundational routes. orgsyn.orgyoutube.com The Gabriel synthesis, a well-established method for preparing primary amines, offers a reliable pathway to the aminoethyl moiety, preventing the overalkylation that can be problematic in other methods. youtube.comyoutube.com However, modern synthetic chemistry offers more elegant and potentially higher-yielding alternatives that remain largely untapped for this specific molecule.
Recent advancements in catalysis present significant opportunities. For instance, nickel/photoredox dual catalysis has emerged as a powerful tool for cross-electrophile coupling, enabling the synthesis of β-phenethylamines from readily available aliphatic aziridines and aryl iodides. acs.org This methodology could provide a novel disconnection for the synthesis of this compound, potentially allowing for the late-stage introduction of the diethylaniline moiety. Furthermore, strain-release-driven synthesis, utilizing highly reactive small rings, offers another innovative approach to constructing the core structure. acs.org
The functionalization of anilines has also seen remarkable progress. Modular construction of functionalized anilines via switchable C-H and N-alkylation with olefins, mediated by visible light, presents a versatile strategy for creating a library of derivatives. researchgate.net This approach could be used to introduce a variety of substituents onto the aniline (B41778) ring of this compound, thereby tuning its electronic and steric properties.
| Synthetic Method | Description | Potential Advantage for this compound |
| Reductive Amination | Reaction of a ketone or aldehyde with an amine in the presence of a reducing agent. youtube.com | A straightforward and well-understood method for forming the aminoethyl side chain. |
| Gabriel Synthesis | Utilizes phthalimide (B116566) as a protected source of ammonia (B1221849) to synthesize primary amines from alkyl halides. youtube.com | Prevents overalkylation of the primary amine, leading to cleaner product formation. |
| Ni/Photoredox Coupling | A dual catalytic system that couples alkyl and aryl electrophiles. acs.org | Enables a novel retrosynthetic approach and potentially milder reaction conditions. |
| Modular C-H Functionalization | Direct functionalization of C-H bonds on the aniline ring using transition metal catalysis. researchgate.netbath.ac.uk | Allows for the late-stage diversification of the aniline core to create novel derivatives. |
| Strain-Release Synthesis | Utilizes the energy stored in strained ring systems to drive bond formation. acs.org | Offers a unique and potentially highly efficient route to the target molecule. |
Advancements in Analytical Methodologies
The accurate detection and quantification of this compound, particularly in complex matrices, is crucial for its potential applications. While standard techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are applicable, they often have limitations for polar and thermolabile compounds like aromatic amines. thermofisher.com
GC-MS analysis of aromatic amines frequently requires a derivatization step to improve volatility and thermal stability, which can be time-consuming. thermofisher.compublisso.de HPLC is often a better alternative as it does not necessitate derivatization. thermofisher.com However, for trace-level detection, more advanced techniques are warranted.
One promising area is the use of pre-column derivatization with fluorescent reagents, such as 2-(9-carbazole)-ethyl-chloroformate (CEOC), which can significantly enhance detection sensitivity in HPLC. researchgate.net This method creates highly fluorescent derivatives that can be easily quantified at low concentrations.
Another cutting-edge approach involves the use of magnetic molecularly imprinted polymers (MMIPs) for selective extraction and preconcentration of aromatic amines from complex samples before analysis by LC-MS/MS. nih.gov This technique offers high selectivity and sensitivity, making it ideal for trace analysis in environmental or biological samples. Thin-layer chromatography (TLC) also presents a simple and rapid method for the detection of aromatic primary amines using specific colorimetric reagents. rsc.org
| Analytical Technique | Principle | Applicability to this compound |
| HPLC | Separation based on differential partitioning between a mobile and stationary phase. thermofisher.com | Suitable for direct analysis without derivatization. |
| GC-MS | Separation by gas chromatography followed by mass spectrometric detection. publisso.de | Likely requires derivatization to improve volatility and thermal stability. |
| Fluorescent Derivatization with HPLC | Pre-column reaction with a fluorescent tag to enhance detection sensitivity. researchgate.net | Enables trace-level quantification. |
| Magnetic Molecularly Imprinted Polymers (MMIPs) with LC-MS/MS | Selective extraction and enrichment using custom-made polymers followed by highly sensitive detection. nih.gov | Ideal for ultra-trace analysis in complex matrices. |
| Thin-Layer Chromatography (TLC) | Separation on a thin layer of adsorbent material. rsc.org | Provides a rapid and cost-effective method for qualitative detection. |
Exploration of Novel Chemical Transformations
The bifunctional nature of this compound, with its primary amine and tertiary anilino groups, offers a rich platform for exploring novel chemical transformations to generate derivatives with unique properties.
The primary amino group is a versatile handle for a wide range of reactions. For example, N-benzyl substitution of phenethylamines has been shown to dramatically increase their binding affinity for serotonin (B10506) receptors, suggesting that similar modifications to this compound could yield compounds with interesting pharmacological profiles. nih.gov The amino group can also be transformed into other functional groups through well-established reactions, providing access to a diverse array of derivatives. youtube.comyoutube.com
The aniline ring is another site for modification. Transition-metal-catalyzed C-H functionalization can be used to introduce a variety of substituents at specific positions on the ring, which would be difficult to achieve through traditional methods. bath.ac.uk The diethylamino group itself can influence the reactivity and properties of the molecule, and its interactions with the phenethylamine (B48288) side chain could lead to interesting intramolecular reactions or conformational effects. The functionalization of aniline derivatives has also been explored in the context of materials science, for example, in the modification of graphene oxide to alter its electrical properties. researchgate.net
Integration into Interdisciplinary Research Frameworks
The structural features of this compound suggest its potential for integration into various interdisciplinary research fields, from medicinal chemistry to materials science.
The phenethylamine core is a well-known pharmacophore found in many psychoactive compounds and central nervous system stimulants. wikipedia.org Derivatives of phenethylamine are investigated for their interactions with a wide range of biological targets, including dopamine (B1211576) transporters, adrenergic receptors, and aldose reductase. nih.govbiomolther.org By synthesizing and screening a library of this compound derivatives, it may be possible to identify novel compounds with therapeutic potential for neurological or metabolic disorders.
The N,N-diethylaniline moiety is structurally related to compounds used as photographic developing agents. chemeurope.comwikipedia.org These compounds function by reducing silver halides to metallic silver, a process that is central to traditional photography. ebsco.commichaelandpaula.com This suggests that this compound and its derivatives could be explored for applications in imaging, redox-active materials, or as components in charge-transfer complexes. The growing market for film developing services indicates a renewed interest in analog photographic processes, which could spur research into novel developing agents. dataintelo.com
Furthermore, functionalized anilines are important building blocks in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. bath.ac.ukhoustonmethodist.org The unique combination of functional groups in this compound makes it a potentially valuable intermediate for the construction of more complex molecular architectures.
Q & A
Q. What are the optimal synthesis protocols for 4-(2-aminoethyl)-N,N-diethylaniline, and how can reaction efficiency be maximized?
- Methodological Answer : Synthesis typically involves nucleophilic substitution or condensation reactions. For analogous N,N-diethylaniline derivatives, a two-step approach is recommended:
Intermediate Preparation : React N,N-diethylaniline with cyanuric chloride (1:1 molar ratio) under inert conditions (dry N₂) at 70°C for 8 hours, followed by extraction with chloroform and crystallization .
Functionalization : Introduce the 2-aminoethyl group via reductive amination or coupling reactions, using catalysts like Pd/C or CuI. Optimize yields by controlling solvent polarity (e.g., acetone or DMF) and reaction temperature (60–80°C) .
Monitor reaction progress via TLC and purify intermediates via recrystallization or column chromatography.
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the structural integrity of this compound?
- Methodological Answer :
- X-ray Diffraction (XRD) : Resolve crystal packing and bond angles (e.g., trans-arrangement of ethyl groups in N,N-diethylaniline derivatives ).
- ¹H/¹³C NMR : Assign protons on the aminoethyl group (δ 2.5–3.5 ppm for –CH₂–NH₂) and confirm N,N-diethyl substitution (δ 1.1–1.3 ppm for –CH₃, δ 3.3–3.7 ppm for –N–CH₂–) .
- FT-IR : Identify amine N–H stretches (~3400 cm⁻¹) and C–N vibrations (1230–1160 cm⁻¹) .
- Mass Spectrometry : Use high-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns .
Advanced Research Questions
Q. How does the electronic structure of this compound influence its performance as a precursor in fluorescent triazine derivatives?
- Methodological Answer : The compound’s push-pull electronic configuration (electron-donating N,N-diethyl group and electron-withdrawing triazine) enables intramolecular charge transfer (ICT). To study this:
- UV-Vis/FL Spectroscopy : Measure absorption/emission maxima (e.g., λₐᵦₛ ~350–450 nm, λₑₘ ~450–550 nm) in solvents of varying polarity. Calculate Stokes shifts to quantify ICT efficiency .
- DFT Calculations : Model HOMO-LUMO gaps and charge distribution using Gaussian09 with B3LYP/6-31G(d) basis sets. Compare with experimental data to validate electronic transitions .
- Protein Binding Studies : Use fluorescence quenching assays with bovine serum albumin (BSA) to assess biocompatibility and binding constants (Kₐ ~10⁴–10⁶ M⁻¹) .
Q. What methodological considerations are critical when studying the environmental persistence and bioaccumulation potential of this compound derivatives?
- Methodological Answer :
- Biodegradation Assays : Conduct OECD 301F tests with activated sludge (30 mg/L inoculum) to measure biochemical oxygen demand (BOD) over 28 days. Persistent compounds show <10% BOD .
- Bioaccumulation Studies : Expose aquatic organisms (e.g., carp) to 0.02–0.2 mg/L solutions for 8 weeks. Calculate bioconcentration factors (BCF) via LC-MS; BCF >500 indicates high risk .
- QSAR Modeling : Use EPI Suite™ to predict log Kow and persistence from structural fragments (e.g., –NH₂ and –N(C₂H₅)₂ groups increase hydrophilicity) .
Q. How can computational modeling be integrated with experimental data to predict the supramolecular assembly of this compound complexes?
- Methodological Answer :
- Hirshfeld Surface Analysis : Map intermolecular interactions (e.g., H-bonding, π-π stacking) using CrystalExplorer. Compare % contributions of contacts (e.g., C–H···O vs. N–H···N) .
- Energy Framework Analysis : Calculate interaction energies (kJ/mol) between molecular pairs in the crystal lattice. Dominant dispersion forces suggest van der Waals-driven packing .
- Molecular Dynamics (MD) : Simulate solvent effects (e.g., chloroform vs. acetone) on self-assembly using GROMACS with OPLS-AA force fields .
Q. What experimental strategies resolve contradictions in solvent effects observed during nanoparticle synthesis using this compound derivatives?
- Methodological Answer :
- Controlled Solvent Screening : Test solvents with varying donor numbers (e.g., N,N-diethylaniline vs. DMF) to assess nanowire morphology via TEM. High donor solvents reduce bending .
- In Situ Spectroscopy : Use UV-Vis and dynamic light scattering (DLS) to monitor nanoparticle growth kinetics. Correlate solvent polarity with aggregation thresholds .
- DFT Solvation Models : Calculate solvation free energies (ΔGₛₒₗᵥ) to rationalize solvent-induced structural defects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
